

An In-depth Technical Guide to 1,2,4,5-Benzenetetramine Tetrahydrochloride

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Compound of Interest

Compound Name: 1,2,4,5-Benzenetetramine

Cat. No.: B1214210

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Audience: Researchers, scientists, and drug development professionals.

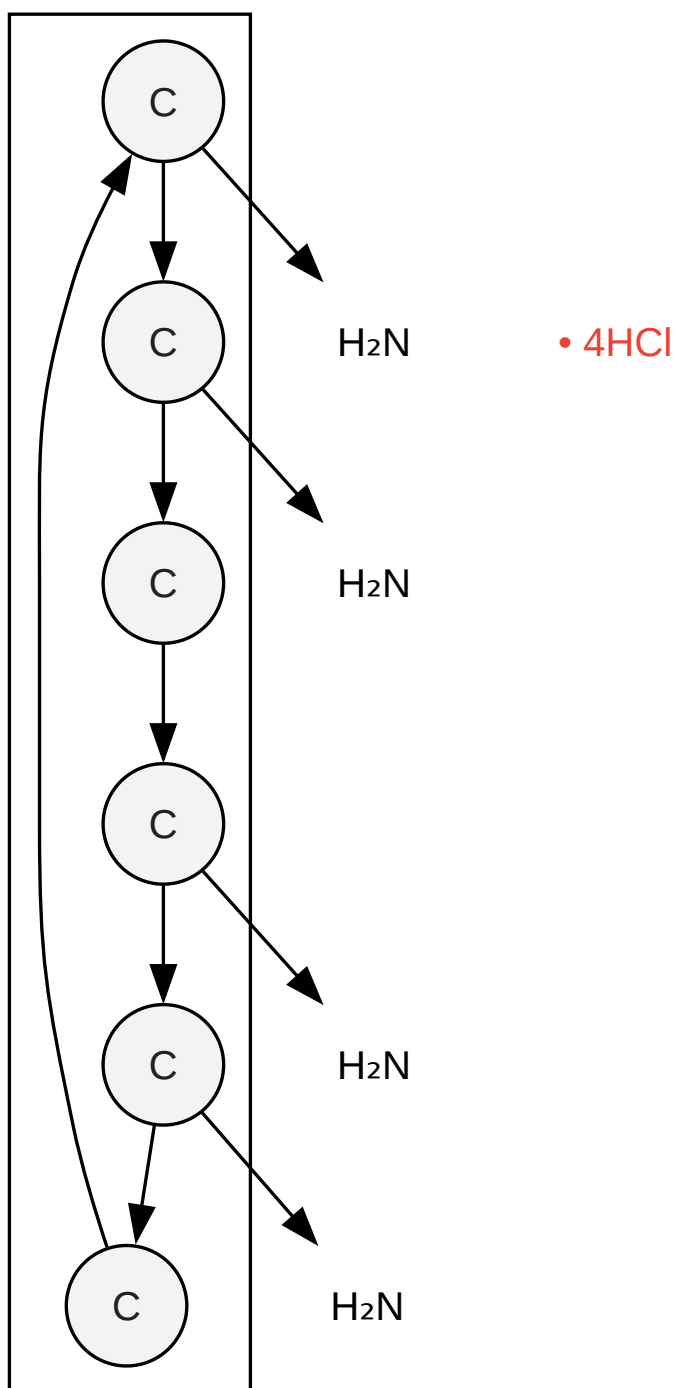
This technical guide provides a comprehensive overview of **1,2,4,5-Benzenetetramine** tetrahydrochloride, a versatile chemical compound with significant applications ranging from materials science to cancer research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a monomer in advanced polymers and as a pharmacological inhibitor of Focal Adhesion Kinase (FAK).

Chemical Identity and Structure

1,2,4,5-Benzenetetramine tetrahydrochloride is an aromatic amine salt. The core structure consists of a benzene ring substituted with four amino groups at the 1, 2, 4, and 5 positions. The tetrahydrochloride salt form enhances its stability and solubility in aqueous solutions.^[1]

- CAS Number: 4506-66-5^{[1][2][3][4][5][6][7][8][9][10]}
- Synonyms: 1,2,4,5-Tetraaminobenzene tetrahydrochloride, FAK Inhibitor 14, Y15^{[1][7]}
- Molecular Formula: C₆H₁₀N₄·4HCl or C₆H₁₄Cl₄N₄^{[1][2][3][4][7]}
- IUPAC Name: benzene-1,2,4,5-tetramine;tetrahydrochloride^[7]

Below is a 2D representation of the chemical structure.



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Caption: 2D Structure of **1,2,4,5-Benzenetetramine** Tetrahydrochloride.

Physicochemical Properties

The key physicochemical properties of **1,2,4,5-Benzenetetramine** tetrahydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Reference(s)
Molecular Weight	284.01 g/mol	[2] [4] [7]
Appearance	White powder to dark gray solid	[3] [4]
Melting Point	≥300 °C (decomposes)	[2] [4] [6] [8] [11]
Solubility	Soluble in water (as hydrochloride salt)	[1] [11]
Purity	≥95% - 99%	[2] [3] [6]
Storage Temperature	Room temperature	[3]
Stability	Stable for 2 years as supplied. Solutions in DMSO or water may be stored at -20°C for up to 1 month.	[8]

Synthesis and Experimental Protocols

The synthesis of **1,2,4,5-Benzenetetramine** tetrahydrochloride typically involves the reduction of a dinitro-diamino precursor. A common and patented method starts from 4,6-dinitro-m-dichlorobenzene.[\[11\]](#)[\[12\]](#)

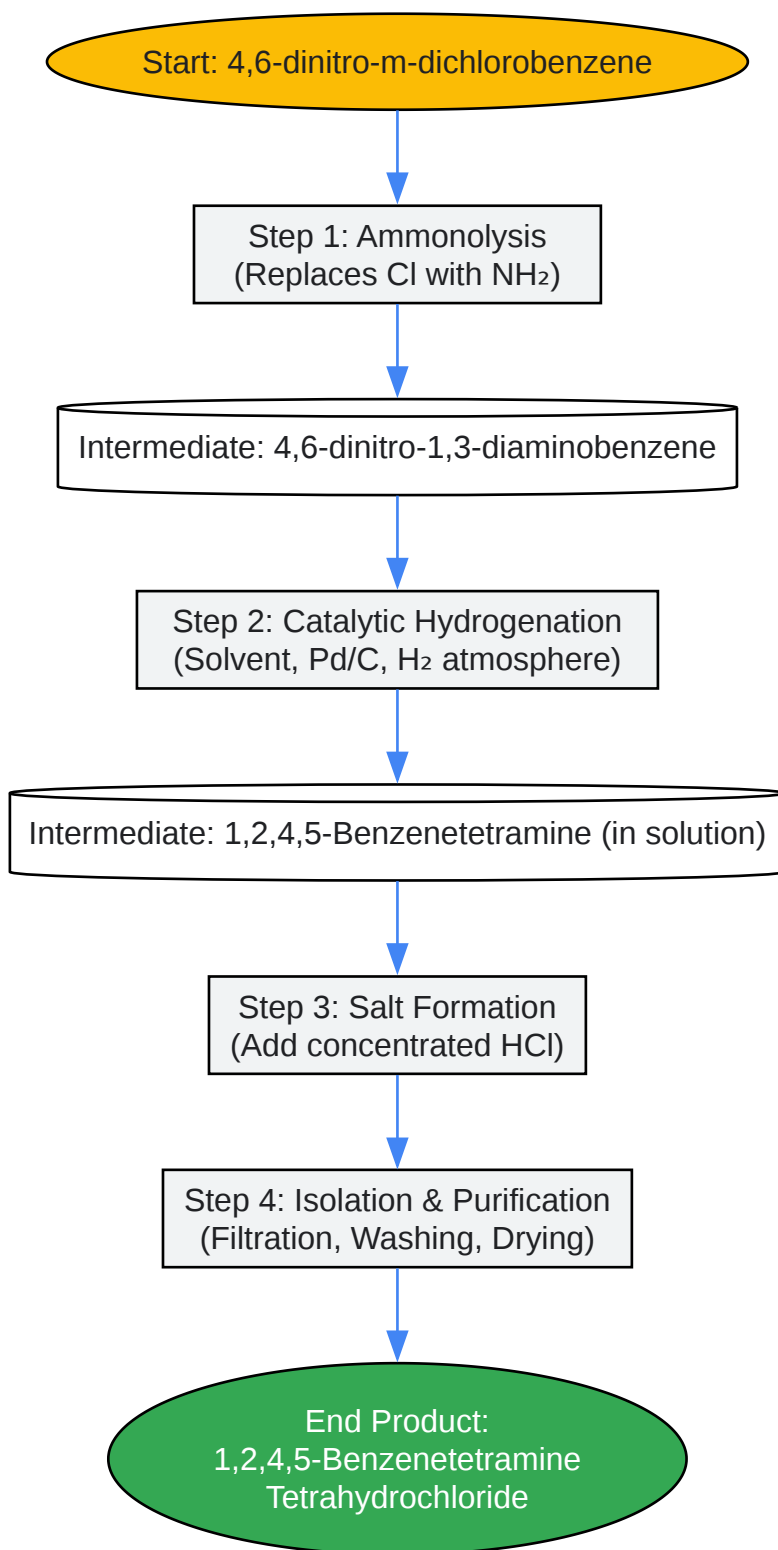
This protocol outlines the synthesis starting from 4,6-dinitro-m-dichlorobenzene.[\[11\]](#)[\[12\]](#)

- **Ammonolysis:** 4,6-dinitro-m-dichlorobenzene is subjected to ammonolysis to replace the chlorine atoms with amino groups. This step yields 4,6-dinitro-1,3-diaminobenzene.[\[11\]](#)
- **Catalytic Hydrogenation:** The resulting 4,6-dinitro-1,3-diaminobenzene is reduced. The reaction is carried out in an organic solvent such as ethanol, tetrahydrofuran, or dimethylformamide. A catalyst, typically palladium on carbon (Pd/C), is used under a

hydrogen atmosphere (e.g., 300 psi).[8][11] The reaction mixture is heated (e.g., to 80.5 °C) for a set duration (e.g., 2 hours).[8]

- Salt Formation and Isolation: Upon completion of the reduction, the reaction mixture is cooled. Concentrated hydrochloric acid is then added to precipitate the product as its tetrahydrochloride salt.[8][11]
- Purification: The precipitated solid is collected by filtration and washed sequentially with concentrated HCl and ethanol.[8] The final product is dried under nitrogen and vacuum to yield **1,2,4,5-Benzenetetramine** tetrahydrochloride with a purity suitable for polymerization. [8][11][12] A total yield of over 75% has been reported for this process.[12]

The workflow for the synthesis is illustrated in the diagram below.



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Caption: Synthesis workflow for **1,2,4,5-Benzenetetramine** tetrahydrochloride.

Key Applications

This compound is a valuable building block in several areas of research and development.

- **High-Performance Polymers:** It serves as a key monomer in the synthesis of polybenzimidazoles (PBIs).^[11] PBIs are a class of polymers renowned for their exceptional thermal and chemical stability, with decomposition temperatures reported in the range of 200-282°C.^{[11][12]}
- **Metal-Organic Frameworks (MOFs):** The multiple amine groups make it an excellent ligand for constructing MOFs with unique electronic properties.^[11] These materials have potential applications in gas storage, catalysis, and as semiconductors.^{[11][13][14][15][16]} For instance, it can be used to synthesize 2D or 3D coordination polymers.^[11]
- **Nanomaterials:** It is used as a source of carbon and nitrogen for synthesizing nitrogen-doped carbon dots (NCDs).^{[2][6]} These NCDs can be applied as highly selective fluorescent probes for detecting metal ions like Mg^{2+} in aqueous solutions.^{[2][6]}
- **Drug Development (FAK Inhibition):** In the biomedical field, it is known as Y15 or FAK Inhibitor 14.^{[7][8]} It acts as a cell-permeable, selective inhibitor of Focal Adhesion Kinase (FAK), a critical enzyme in cell signaling pathways related to survival, proliferation, and motility.^[8] Its ability to induce apoptosis in cancer cells makes it a subject of interest in oncology research.^[8]
- **Advanced Electronics:** Recent research has explored its use as a bifunctional electrolyte additive to create highly stable lithium metal batteries.^[4]

Biochemical Activity: FAK Signaling Pathway Inhibition

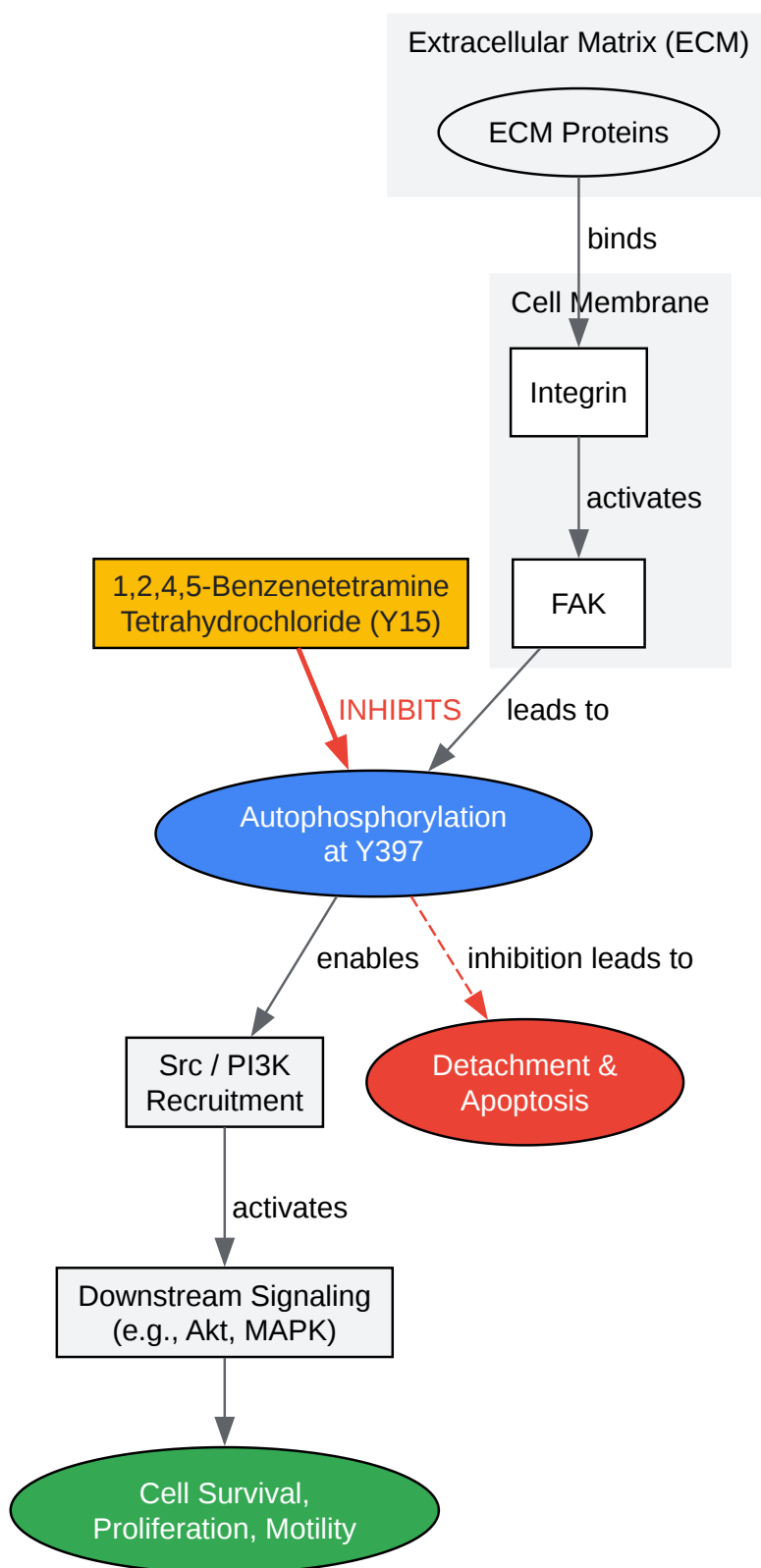
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.^[8] Overexpression of FAK is observed in numerous human tumors.^[8]

The signaling cascade is initiated by the clustering of integrins, which leads to the autophosphorylation of FAK at the tyrosine residue 397 (Y397). This phosphorylation event

creates a high-affinity binding site for the SH2 domain of Src family kinases and PI3K, thereby activating downstream pathways that promote cell survival and proliferation.[8]

1,2,4,5-Benzenetetramine tetrahydrochloride (as Y15) specifically blocks this initial autophosphorylation of Y397-FAK.[8] This inhibition disrupts the entire downstream signaling cascade, leading to the detachment of cancer cells from the extracellular matrix and subsequently triggering apoptosis (programmed cell death).[8]

The diagram below illustrates the FAK signaling pathway and the mechanism of inhibition by **1,2,4,5-Benzenetetramine** tetrahydrochloride.



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Caption: FAK signaling pathway and inhibition by **1,2,4,5-Benzenetetramine** tetrahydrochloride.

Conclusion

1,2,4,5-Benzenetetramine tetrahydrochloride is a highly functionalized aromatic compound with significant utility across multiple scientific disciplines. Its role as a robust monomer for high-performance polymers and as a precursor for advanced materials like MOFs and carbon dots underscores its importance in materials science. Concurrently, its specific inhibitory action on the FAK signaling pathway presents a promising avenue for the development of novel anti-cancer therapeutics. This guide provides foundational knowledge for researchers and professionals seeking to leverage the unique properties of this versatile molecule in their work.

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